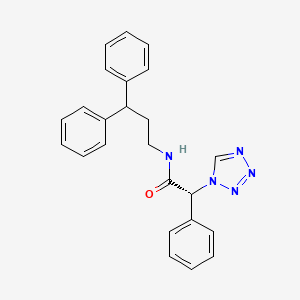
(2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the tetrazole ring through cycloaddition reactions.
- Introduction of the phenyl groups via Friedel-Crafts alkylation.
- Coupling of the tetrazole derivative with the phenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Tetrazole derivatives are known to interact with various biological targets, making them interesting candidates for drug discovery.
Medicine
In medicine, (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE could be explored for its therapeutic potential
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE: shares similarities with other tetrazole derivatives such as:
Uniqueness
What sets (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE apart is its specific substitution pattern and stereochemistry. The presence of the (2R) configuration and the unique arrangement of phenyl groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N5O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C24H23N5O/c30-24(23(29-18-26-27-28-29)21-14-8-3-9-15-21)25-17-16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,18,22-23H,16-17H2,(H,25,30)/t23-/m1/s1 |
InChI Key |
LTWQWRMQABIHCW-HSZRJFAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NN=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)N3C=NN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(butylcarbamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022494.png)
![2-(2-chlorobenzyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022500.png)
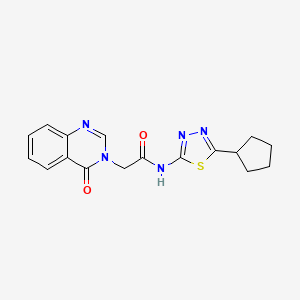
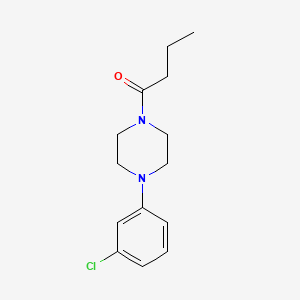
![N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11022520.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11022533.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide](/img/structure/B11022536.png)
![Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B11022537.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022540.png)
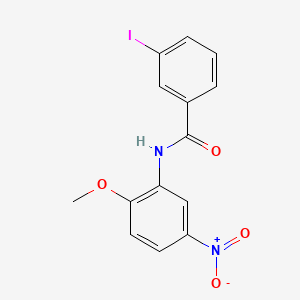
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B11022547.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11022562.png)
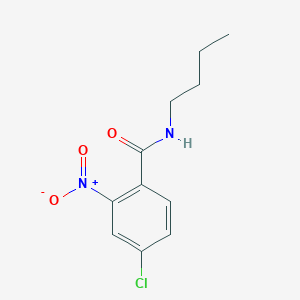
![N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11022577.png)
